molecular formula C16H18N2O B14369399 N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide CAS No. 90235-58-8

N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide

Katalognummer: B14369399
CAS-Nummer: 90235-58-8
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: FEFZBCRLNGOJLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide is an organic compound with a complex structure that includes a tert-butyl group, a phenyl group, and a diynamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylamine with a suitable precursor to introduce the tert-butyl group. This is followed by the introduction of the phenyl group through a nucleophilic substitution reaction. The final step involves the formation of the diynamide moiety through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)amine
  • N-tert-Butyl-3-[(5-methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzenesulfonamide

Uniqueness

N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide stands out due to its unique diynamide moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Eigenschaften

CAS-Nummer

90235-58-8

Molekularformel

C16H18N2O

Molekulargewicht

254.33 g/mol

IUPAC-Name

N-tert-butyl-5-(N-methylanilino)penta-2,4-diynamide

InChI

InChI=1S/C16H18N2O/c1-16(2,3)17-15(19)12-8-9-13-18(4)14-10-6-5-7-11-14/h5-7,10-11H,1-4H3,(H,17,19)

InChI-Schlüssel

FEFZBCRLNGOJLQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)C#CC#CN(C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.